molecular formula C8H2BrCl2FN2 B2671432 7-Bromo-2,4-dichloro-8-fluoroquinazoline CAS No. 2168499-15-6

7-Bromo-2,4-dichloro-8-fluoroquinazoline

Cat. No.: B2671432
CAS No.: 2168499-15-6
M. Wt: 295.92
InChI Key: RMTQLOZHXIEDGZ-UHFFFAOYSA-N
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Description

7-Bromo-2,4-dichloro-8-fluoroquinazoline is a heterocyclic aromatic compound with the molecular formula C8H2BrCl2FN2 and a molecular weight of 295.93 g/mol It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,4-dichloro-8-fluoroquinazoline typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of quinazoline derivatives. For instance, the bromination and chlorination of quinazoline can be achieved using bromine and chlorine reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The process includes steps such as purification and crystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,4-dichloro-8-fluoroquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or amines .

Scientific Research Applications

7-Bromo-2,4-dichloro-8-fluoroquinazoline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.

    Material Science: The compound is explored for its potential use in the development of advanced materials, including polymers and electronic devices.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-2,4-dichloro-8-fluoroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, in medicinal chemistry, it may inhibit kinases or other enzymes involved in disease pathways, thereby exerting therapeutic effects .

Properties

IUPAC Name

7-bromo-2,4-dichloro-8-fluoroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrCl2FN2/c9-4-2-1-3-6(5(4)12)13-8(11)14-7(3)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTQLOZHXIEDGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=NC(=N2)Cl)Cl)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrCl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2168499-15-6
Record name 7-bromo-2,4-dichloro-8-fluoroquinazoline
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